3-(2-methoxybenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
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Overview
Description
“3-(2-methoxybenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one” is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2-methoxybenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one” typically involves multi-step organic reactions. The starting materials might include 2-methoxybenzylamine, 3,4,5-trimethoxybenzaldehyde, and other reagents necessary for forming the oxadiazole and quinazolinone rings. Common synthetic routes may involve:
Formation of the oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives.
Formation of the quinazolinone ring: This often involves the condensation of anthranilic acid derivatives with amines or amides.
Thioether linkage:
Industrial Production Methods
Industrial production of such complex molecules may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
“3-(2-methoxybenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one” can undergo various chemical reactions, including:
Oxidation: The methoxy groups and the thioether linkage can be oxidized under appropriate conditions.
Reduction: The oxadiazole ring and quinazolinone core can be reduced using strong reducing agents.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or sulfonating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage may yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, compounds with quinazolinone and oxadiazole moieties have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer agents. This compound may exhibit similar biological activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Quinazolinone derivatives have shown promise in treating diseases like cancer, inflammation, and bacterial infections.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of “3-(2-methoxybenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one” would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The oxadiazole moiety may enhance binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methoxybenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- 2-(2-methoxybenzyl)-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one
- 3-(2-methoxybenzyl)-2-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one
Uniqueness
The uniqueness of “this compound” lies in its combination of the quinazolinone core with the oxadiazole ring and the thioether linkage. This structural combination may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O6S/c1-34-21-12-8-5-9-17(21)15-32-27(33)19-10-6-7-11-20(19)29-28(32)39-16-24-30-26(31-38-24)18-13-22(35-2)25(37-4)23(14-18)36-3/h5-14H,15-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHNULHJTFVWLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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